Ibafloxacin

Descripción general

Descripción

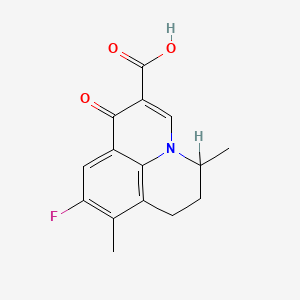

La ibafloxacin es un antibiótico fluoroquinolónico que se ha utilizado principalmente en medicina veterinaria. Es conocido por su actividad bactericida de amplio espectro contra bacterias grampositivas y gramnegativas . El compuesto se identifica químicamente como ácido 6,7-dihidro-5,8-dimetil-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizina-2-carboxílico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La ibafloxacin se sintetiza a través de una serie de reacciones químicas que involucran la formación de la estructura central de quinolona. La ruta sintética típicamente involucra los siguientes pasos:

Formación del Núcleo Quinolónico: La síntesis comienza con la formación de la estructura central de quinolona a través de una reacción de ciclización.

Fluoración: La introducción del átomo de flúor en la posición 9 se logra a través de una reacción de fluoración.

Metilación: Los grupos metilo se introducen en las posiciones 5 y 8 a través de reacciones de metilación.

Carboxilación: El grupo ácido carboxílico se introduce en la posición 2 a través de una reacción de carboxilación.

Métodos de Producción Industrial

La producción industrial de this compound involucra síntesis química a gran escala utilizando los pasos mencionados anteriormente. El proceso está optimizado para obtener un alto rendimiento y pureza, e involucra el uso de reactores químicos avanzados y técnicas de purificación .

Análisis De Reacciones Químicas

1.1. Carboxylic Acid Group Reactions

The C-3 carboxylic acid group is a key reactive site. Potential transformations include:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic or basic conditions to form esters (e.g., methyl ibafloxacin).

-

Amidation : Reaction with amines (e.g., NH₃, NH₂R) to form amides, potentially altering pharmacokinetics.

-

Hydrolysis : Under basic conditions, decarboxylation or ring modifications may occur.

1.2. Ketone Group Reactions

The C-4 ketone can undergo nucleophilic additions, such as:

-

Alkylation : Reaction with Grignard reagents or alkyllithium compounds to form secondary alcohols.

-

Hydrogenation : Reduction to a secondary alcohol using reagents like NaBH₄.

1.3. Fluorine Substitution

The fluorine at C-7 is typically stable but may participate in:

-

Nucleophilic Aromatic Substitution : Reaction with strong nucleophiles (e.g., NH₂⁻) under specific conditions, though less common in fluoroquinolones.

1.4. Ring System Modifications

The tricyclic structure (azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene) may undergo:

-

Electrophilic Substitution : At positions adjacent to electron-donating groups (e.g., methyl substituents).

-

Ring Contraction/Expansion : Under acidic or basic conditions, though specifics are unreported.

2.1. Reactivity Trends

Fluoroquinolones generally exhibit:

-

High stability due to aromaticity and electron-withdrawing groups (e.g., F, carbonyl).

-

Selective reactivity at the carboxylic acid and ketone groups.

2.2. Key Reaction Pathways

| Reaction Type | Conditions/Reagents | Products/Transformations |

|---|---|---|

| Esterification | Alcohol + Acid Catalyst (H₂SO₄) | This compound esters (e.g., methyl, ethyl) |

| Amidation | Amine + Coupling Agent (EDC, DCC) | This compound amides |

| Hydrogenation | NaBH₄ or LiAlH₄ | Secondary alcohol derivatives |

| Electrophilic Substitution | NO₂⁺/H₂SO₄, SO₃H | Substituted derivatives at reactive positions |

Stability and Degradation

-

Hydrolytic Stability : The carboxylic acid group may degrade in acidic or basic conditions, forming decarboxylated products.

-

Photolysis : Fluoroquinolones are generally photolabile, but specific data for this compound are unavailable.

Comparative Analysis with Related Fluoroquinolones

While this compound-specific data is limited, insights from ciprofloxacin and enrofloxacin (structurally similar) reveal:

Aplicaciones Científicas De Investigación

Pharmacokinetics of Ibafloxacin

Understanding the pharmacokinetic properties of this compound is crucial for optimizing its use in clinical settings. Key parameters include absorption, distribution, metabolism, and excretion.

- Absorption and Bioavailability : this compound exhibits good bioavailability when administered intravenously or intramuscularly. Studies indicate that it reaches peak plasma concentrations within 1-2 hours post-administration in various animal species, including goats and chickens .

- Distribution : The drug distributes well in tissues, with significant penetration into milk and other fluids. For instance, a study reported that this compound showed a distribution half-life of approximately 0.261 hours and an elimination half-life of 5.87 hours in rabbits .

- Pharmacokinetic Profiles : The pharmacokinetic behavior varies across species. For example, after intravenous administration in lactating goats, the area under the curve (AUC) indicated effective tissue concentrations that support its use against mastitis-causing pathogens .

Therapeutic Applications

This compound is primarily utilized in veterinary medicine for treating infections caused by both gram-positive and gram-negative bacteria.

- Bacterial Infections : It has demonstrated efficacy against a range of pathogens including Escherichia coli, Staphylococcus aureus, and mycoplasmas. Its bactericidal action makes it suitable for treating respiratory infections in livestock .

- Mastitis Treatment : In lactating animals, especially goats, this compound is used to treat mastitis due to its ability to penetrate milk effectively. Studies have shown that it maintains therapeutic concentrations in milk for extended periods, which is critical for effective treatment .

- Poultry Applications : Research has indicated that this compound can be used to treat bacterial infections in chickens as well. Its pharmacokinetic profile supports its use following both intravenous and intramuscular administration .

Case Studies

Several case studies highlight the successful application of this compound in veterinary practice:

-

Case Study 1: Treatment of Mastitis in Goats

A clinical trial involving lactating goats treated with this compound showed a significant reduction in somatic cell counts and clinical signs of mastitis within 48 hours post-treatment. The study emphasized the importance of appropriate dosing regimens to achieve optimal therapeutic levels . -

Case Study 2: Respiratory Infections in Pigs

This compound was evaluated for its effectiveness against respiratory pathogens in pigs. The results indicated a high probability of target attainment (PTA) for therapeutic success when administered at recommended dosages, suggesting its potential as a first-line treatment option .

Comparative Efficacy

A comparative analysis of this compound with other antibiotics reveals its advantages:

| Antibiotic | Spectrum of Activity | Time to Peak Concentration | Elimination Half-Life |

|---|---|---|---|

| This compound | Broad (Gram-positive & negative) | 1-2 hours | 5.87 hours |

| Marbofloxacin | Broad (Similar spectrum) | 2-3 hours | 7.12 hours |

| Enrofloxacin | Broad (Similar spectrum) | 1-2 hours | 4-6 hours |

This compound's rapid absorption and effective tissue distribution make it a valuable option compared to other fluoroquinolones.

Mecanismo De Acción

La ibafloxacin ejerce sus efectos antibacterianos inhibiendo la enzima ADN girasa, que es esencial para mantener los giros superhelicoidales en las moléculas de ADN bacteriano. Esta inhibición evita la replicación y la transcripción del ADN, lo que lleva a la muerte de las células bacterianas. El principal objetivo molecular es la subunidad A de la ADN girasa .

Comparación Con Compuestos Similares

La ibafloxacin forma parte de la clase de antibióticos fluoroquinolónicos, que incluye otros compuestos como la ciprofloxacina, la levofloxacina y la ofloxacina. En comparación con estos compuestos similares, la this compound es única en sus modificaciones estructurales específicas, como la presencia de grupos metilo en las posiciones 5 y 8 y un átomo de flúor en la posición 9. Estas modificaciones contribuyen a sus distintas propiedades farmacocinéticas y farmacodinámicas .

Lista de Compuestos Similares

- Ciprofloxacina

- Levofloxacina

- Ofloxacina

- Norfloxacina

- Moxifloxacina

Las características estructurales únicas de la this compound y su actividad de amplio espectro la convierten en un compuesto valioso en el campo de la medicina veterinaria y un tema de investigación científica en curso .

Actividad Biológica

Ibafloxacin is a fluoroquinolone antibiotic that has shown significant biological activity against various bacterial pathogens. This article explores its pharmacodynamics, efficacy in different clinical settings, and comparative analysis with other antibiotics.

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.

In Vitro Activity

The in vitro activity of this compound has been assessed against a range of pathogens. Notably, it demonstrates strong activity against:

- Pasteurella spp.

- Escherichia coli

- Klebsiella spp.

- Proteus spp.

- Staphylococcus spp.

The Minimum Inhibitory Concentration (MIC90) for these pathogens is approximately , indicating potent antibacterial properties .

Pharmacokinetic Properties

The pharmacokinetics of this compound reveal important parameters that inform its clinical use:

- Bioavailability : High oral bioavailability allows for effective systemic treatment.

- Half-life : The drug has a half-life conducive to once-daily dosing, enhancing patient compliance.

- Tissue Penetration : this compound penetrates well into tissues, making it effective for infections located in various body compartments.

Case Studies

-

Canine Pyoderma :

A study involving 39 dogs with severe pyoderma treated with this compound at an average dosage of showed an excellent response rate (84.6% cure rate). Notably, one case developed resistance after 28 days, highlighting the importance of monitoring resistance patterns . -

Mastitis in Cattle :

In a study on mastitis caused by coliform bacteria, this compound was administered alongside Flunixin Meglumine. Results indicated significant improvements in clinical signs and hematological parameters, underscoring its efficacy in veterinary medicine .

Comparative Efficacy with Other Antibiotics

The following table summarizes the comparative efficacy of this compound with other antibiotics based on MIC values against common pathogens:

| Pathogen | This compound (MIC90) | Marbofloxacin (MIC90) | Enrofloxacin (MIC90) |

|---|---|---|---|

| Pasteurella spp. | 0.5 µg/mL | 0.5 µg/mL | 1 µg/mL |

| E. coli | 0.5 µg/mL | 1 µg/mL | 0.5 µg/mL |

| Staphylococcus spp. | 0.5 µg/mL | 1 µg/mL | 1 µg/mL |

This table illustrates that this compound exhibits comparable or superior activity against several pathogens when compared to marbofloxacin and enrofloxacin.

Pharmacodynamic Relationships

Pharmacodynamic studies highlight the importance of the ratio in predicting the efficacy of this compound:

Propiedades

IUPAC Name |

7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKRGNXUIRKXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057853 | |

| Record name | Ibafloxacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91618-36-9 | |

| Record name | Ibafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91618-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibafloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibafloxacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.